molecular formula C13H18N2 B1468436 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine CAS No. 1249719-46-7

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine

Cat. No. B1468436
CAS RN: 1249719-46-7
M. Wt: 202.3 g/mol
InChI Key: CDFVGTNACUWEMC-UHFFFAOYSA-N
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Description

“1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine” is a novel cathinone derivative . It has not been registered in the CAS or IUPAC databases . This compound has been marketed on the Internet as “indapyrophenidone” .


Molecular Structure Analysis

The molecular formula of “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine” is C9H11N . The InChI string is InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 .

Scientific Research Applications

Antibacterial and Antifungal Studies

A study has shown that derivatives of 2,3-dihydro-1H-inden-1-one, which is structurally similar to your compound, have significant antibacterial and antifungal properties . These derivatives were synthesized and tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds exhibited potent antibacterial action with broad-spectrum antibacterial activity .

Synthesis of Pyrimidine-Containing Compounds

Another study reported the synthesis of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . These compounds, which contain a 2,3-dihydro-1H-inden-1-one structure, were prepared using a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .

Antimicrobial Studies

In a separate study, two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds were synthesized and studied for their antimicrobial properties . The study involved computational analysis as well as laboratory testing .

Synthesis of Indole Derivatives

Indole derivatives, which are structurally related to your compound, have been synthesized and studied for their antiviral activity . Some of these derivatives have shown considerable antiviral activity with IC50 values ranging between 5 and 6 μg/ml .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13/h1-4,12-13H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFVGTNACUWEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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